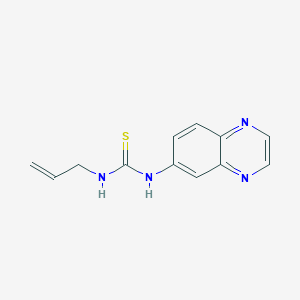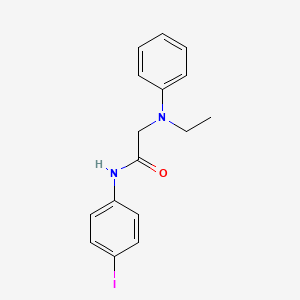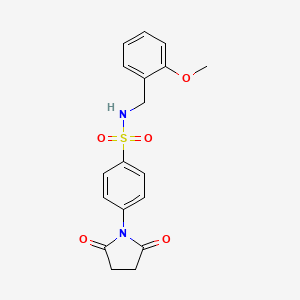
N-allyl-N'-6-quinoxalinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-6-quinoxalinylthiourea, also known as AQ, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. AQ is a member of the thiourea family, which is known for its diverse biological and pharmacological properties.
Scientific Research Applications
N-allyl-N'-6-quinoxalinylthiourea has been extensively studied for its diverse biological and pharmacological properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a promising cancer treatment modality. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting biological molecules.
Mechanism of Action
The precise mechanism of action of N-allyl-N'-6-quinoxalinylthiourea is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation. Additionally, this compound has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
N-allyl-N'-6-quinoxalinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize, and high purity this compound can be obtained with good yields. This compound also exhibits diverse biological and pharmacological properties, making it a versatile compound for studying various cellular processes. However, this compound has some limitations for lab experiments. For example, this compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for N-allyl-N'-6-quinoxalinylthiourea research. One potential direction is to investigate the use of this compound as a photosensitizer in photodynamic therapy. This could involve optimizing the synthesis method to improve the efficiency of this compound as a photosensitizer and studying its efficacy in animal models. Another potential direction is to investigate the use of this compound as a fluorescent probe for detecting biological molecules. This could involve developing new methods for attaching fluorescent tags to this compound and studying its specificity and sensitivity for detecting various biomolecules. Overall, this compound is a promising compound with diverse biological and pharmacological properties, and further research is needed to fully understand its potential applications.
Synthesis Methods
N-allyl-N'-6-quinoxalinylthiourea can be synthesized through a two-step process that involves the reaction of 2-chloroquinoxaline with potassium thiocyanate to form 6-chloroquinoxaline-2-thiol. The resulting compound is then reacted with allylamine to produce this compound. This synthesis method has been optimized to yield high purity this compound with good yields.
properties
IUPAC Name |
1-prop-2-enyl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-15-12(17)16-9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQIEMBOWHONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)
![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)